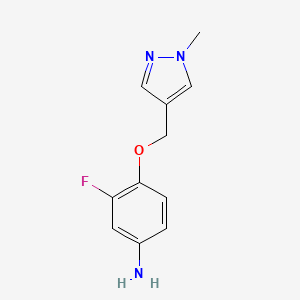

3-Fluoro-4-((1-methyl-1H-pyrazol-4-yl)methoxy)aniline

Vue d'ensemble

Description

3-Fluoro-4-((1-methyl-1H-pyrazol-4-yl)methoxy)aniline is an organic compound that features a fluorine atom, a pyrazole ring, and an aniline moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the fluorine atom and the pyrazole ring can impart unique chemical and biological properties to the molecule.

Mécanisme D'action

Target of Action

Similar compounds have been reported to interact with various biological targets

Mode of Action

The exact mode of action of 3-Fluoro-4-((1-methyl-1H-pyrazol-4-yl)methoxy)aniline is currently unknown. It is synthesized via direct reductive amination of 3-(4-methoxyphenyl)-1-phenyl-1h-pyrazole-4-carbaldehyde with 3-chloro-4-fluoroaniline . The compound’s interaction with its targets and the resulting changes would depend on the specific biological targets it interacts with.

Biochemical Pathways

Similar compounds have been reported to affect various biochemical pathways

Result of Action

Similar compounds have been reported to have various biological activities

Analyse Biochimique

Biochemical Properties

Similar compounds have been synthesized and studied for their potential biological activities .

Temporal Effects in Laboratory Settings

There is currently no available information on the temporal effects of 3-Fluoro-4-((1-methyl-1H-pyrazol-4-yl)methoxy)aniline in laboratory settings .

Dosage Effects in Animal Models

The effects of different dosages of this compound in animal models have not been reported in the literature .

Metabolic Pathways

The metabolic pathways involving this compound are not currently known .

Subcellular Localization

The subcellular localization of this compound is not documented in the literature .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-((1-methyl-1H-pyrazol-4-yl)methoxy)aniline can be achieved through a multi-step process. One common method involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with an appropriate 1,3-dicarbonyl compound under acidic or basic conditions.

Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

Coupling with Aniline: The final step involves coupling the fluorinated pyrazole with aniline through a nucleophilic aromatic substitution reaction, typically using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Analyse Des Réactions Chimiques

Types of Reactions

3-Fluoro-4-((1-methyl-1H-pyrazol-4-yl)methoxy)aniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce the nitro group to an amine.

Substitution: The fluorine atom can be substituted with other nucleophiles such as thiols, amines, or alkoxides under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)

Substitution: Thiols, amines, alkoxides in polar aprotic solvents

Major Products Formed

Oxidation: Quinones, oxidized derivatives

Reduction: Amines

Substitution: Thiol-substituted, amine-substituted, or alkoxide-substituted derivatives

Applications De Recherche Scientifique

3-Fluoro-4-((1-methyl-1H-pyrazol-4-yl)methoxy)aniline has several scientific research applications:

Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.

Biological Studies: It can be employed in the study of enzyme inhibition, receptor binding, and other biological processes.

Materials Science: The compound’s unique properties make it suitable for the development of advanced materials, such as organic semiconductors and polymers.

Chemical Biology: It can be used as a probe to study biological pathways and mechanisms.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 3-Chloro-4-fluoro-N-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}aniline

- 3-(Trifluoromethyl)pyrazole

- Quinolinyl-pyrazoles

Uniqueness

3-Fluoro-4-((1-methyl-1H-pyrazol-4-yl)methoxy)aniline is unique due to the specific combination of the fluorine atom, pyrazole ring, and aniline moiety. This combination imparts distinct chemical and biological properties, such as enhanced binding affinity and selectivity, which may not be present in similar compounds.

Activité Biologique

3-Fluoro-4-((1-methyl-1H-pyrazol-4-yl)methoxy)aniline (CAS No. 1006960-98-0) is an organic compound characterized by a fluorine atom, a methoxy group linked to a pyrazole ring, and an aniline moiety. Its unique chemical structure suggests potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological systems.

- Molecular Formula : C₁₁H₁₂FN₃O

- Molecular Weight : 221.23 g/mol

- Structure : The compound features a fluorinated benzene ring, a methoxy group, and a pyrazole derivative, which contribute to its biological activity.

The biological activity of this compound is believed to involve its interaction with specific molecular targets. The sulfonyl chloride group in related compounds has shown reactivity with nucleophilic sites on proteins and enzymes, leading to inhibition of their activity. This property makes it a valuable tool in enzyme mechanism studies and drug development.

Biological Activity Overview

Research indicates that derivatives of this compound exhibit various biological activities, including:

- Antimicrobial Activity : Similar pyrazole derivatives have demonstrated significant antibacterial and antifungal properties. For instance, compounds with similar structures have shown effective inhibition against Gram-positive and Gram-negative bacteria .

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Activity Type | MIC (mg/mL) | Target Organisms |

|---|---|---|---|

| Compound A | Antibacterial | 0.0039 | S. aureus |

| Compound B | Antifungal | 0.025 | E. coli |

| 3-Fluoro... | TBD | TBD | TBD |

Case Studies and Research Findings

Recent studies have explored the potential of pyrazole derivatives in cancer therapy. For example, compounds structurally related to this compound have been tested for cytotoxicity against various cancer cell lines.

Table 2: Cytotoxic Activity Against Cancer Cell Lines

| Compound Name | Cell Line | IC₅₀ (µM) | Observations |

|---|---|---|---|

| Compound C | MCF7 | 3.79 | Significant growth inhibition |

| Compound D | Hep-2 | 3.25 | High cytotoxic potential |

| 3-Fluoro... | NCI-H460 | TBD | TBD |

Applications in Medicinal Chemistry

The compound's derivatives are being investigated for their roles in drug design, particularly for anti-inflammatory and anticancer therapies. The incorporation of polar functionalities has been shown to enhance aqueous solubility and metabolic stability without compromising biological efficacy .

Propriétés

IUPAC Name |

3-fluoro-4-[(1-methylpyrazol-4-yl)methoxy]aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12FN3O/c1-15-6-8(5-14-15)7-16-11-3-2-9(13)4-10(11)12/h2-6H,7,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPOGLMBNECXWBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)COC2=C(C=C(C=C2)N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12FN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1006960-98-0 | |

| Record name | 3-fluoro-4-[(1-methyl-1H-pyrazol-4-yl)methoxy]aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.